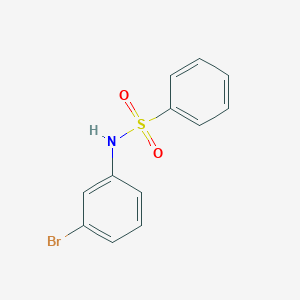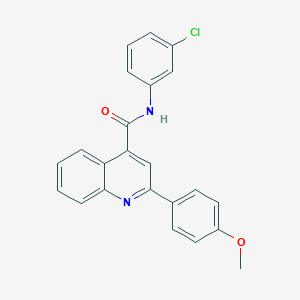
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that belongs to the class of quinoline carboxamides. It is a promising molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is not yet fully understood. However, it has been suggested that N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been reported to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines.
Biochemische Und Physiologische Effekte
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has also been shown to have low toxicity and high selectivity towards cancer cells. However, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide. One of the potential applications of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is in the development of novel anti-cancer drugs. Further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide and to identify its molecular targets. In addition, the development of more efficient synthesis methods and formulations of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide could improve its bioavailability and efficacy. Furthermore, the potential applications of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide in other fields, such as anti-inflammatory and anti-microbial agents, should be explored.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline in the presence of a catalyst, followed by the reduction of the nitro group using sodium dithionite. The resulting amine is then reacted with 3-chloro-2-fluorobenzoyl chloride in the presence of a base to obtain N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and melanoma. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has shown promising anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
5544-61-6 |
|---|---|
Produktname |
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
Molekularformel |
C23H17ClN2O2 |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17ClN2O2/c1-28-18-11-9-15(10-12-18)22-14-20(19-7-2-3-8-21(19)26-22)23(27)25-17-6-4-5-16(24)13-17/h2-14H,1H3,(H,25,27) |
InChI-Schlüssel |
WBSIIVYKKLNVFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



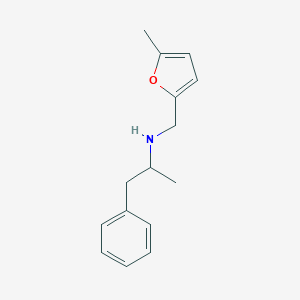
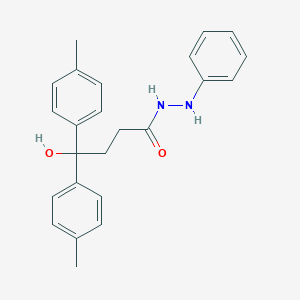
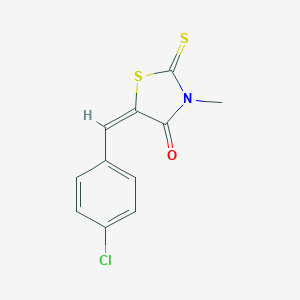
![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
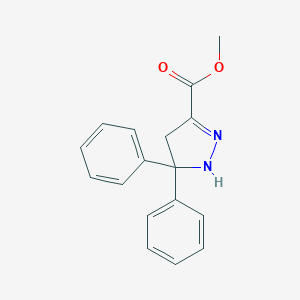
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)


![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
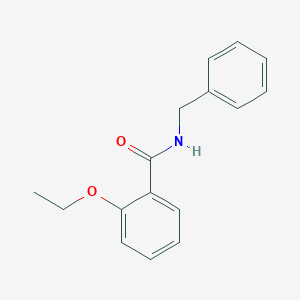
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
